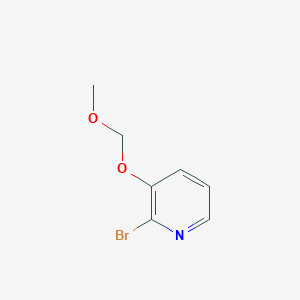

2-Bromo-3-(methoxymethoxy)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATUEJFGWSUPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468997 | |

| Record name | 2-bromo-3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162271-10-5 | |

| Record name | 2-bromo-3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of organic compounds that are fundamental to modern synthetic chemistry. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine (B92270) ring significantly alters its electronic properties and provides a reactive handle for a multitude of chemical transformations. nih.gov These transformations include cross-coupling reactions, nucleophilic substitutions, and metallation reactions, which are cornerstones of molecular construction. nih.govresearchgate.net

The position of the halogen on the pyridine ring dictates its reactivity. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally makes it more susceptible to nucleophilic substitution at the 2- and 4-positions, while electrophilic substitution is favored at the 3-position, often requiring harsh conditions. nih.govnih.gov The presence of a bromine atom at the 2-position, as in 2-Bromo-3-(methoxymethoxy)pyridine, makes this site particularly amenable to a variety of coupling reactions, enabling the introduction of diverse functional groups. researchgate.net The development of selective halogenation methods remains a significant area of research, as the ability to precisely install a halogen at a specific position is crucial for the targeted synthesis of complex molecules. mountainscholar.orgchemrxiv.org

Significance of Pyridine Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring is a ubiquitous structural motif found in a vast array of naturally occurring compounds, including alkaloids and vitamins, as well as in a significant number of pharmaceutical agents and functional materials. nih.govresearchgate.netrsc.org Its presence in a molecule can enhance water solubility and provide a key point of interaction with biological targets. nih.gov Consequently, pyridine scaffolds are considered "privileged structures" in drug discovery, meaning they are frequently found in biologically active compounds. researchgate.netrsc.orgtandfonline.com

The versatility of the pyridine scaffold stems from its aromaticity and the presence of the nitrogen atom, which can be protonated or act as a ligand for metal catalysts. nih.gov This allows for extensive functionalization of the ring, leading to libraries of compounds with diverse biological and physical properties. tandfonline.com The ability to construct and modify pyridine-containing molecules is therefore a central theme in organic synthesis, with applications ranging from the development of new medicines to the creation of novel materials with specific electronic or optical properties. nih.govresearchgate.net

Strategic Role of the Methoxymethoxy Protecting Group in Pyridine Functionalization

Precursor Synthesis and Targeted Functionalization

The primary route to this compound involves the initial synthesis of 3-hydroxypyridine (B118123) derivatives, followed by protection of the hydroxyl group and subsequent regioselective bromination.

Advanced Approaches to 3-Hydroxypyridine Derivatives

The development of efficient synthetic routes to 3-hydroxypyridine and its derivatives is crucial. Traditional methods often involve harsh conditions and result in low yields. However, recent advancements have provided more sophisticated and higher-yielding alternatives.

One notable method is the hetero Diels-Alder reaction of silylated enol oximes with alkynes, which can produce 2,5,6-trisubstituted 3-hydroxypyridines in high yields in a single step. acs.org This approach offers excellent regioselectivity, particularly with monosubstituted alkynyl ketones. acs.org Another innovative approach involves the ring expansion of 2-acylfurans with ammonia (B1221849) at elevated temperatures and pressures, a method that is tolerant of various substituents, including bromine. dur.ac.uk This one-step reaction is straightforward and adaptable for large-scale synthesis. dur.ac.uk Furthermore, a de novo synthesis from amino acids, propargyl alcohols, and arylboronic acids has been developed, proceeding through a Pd(0)-catalyzed "anti-Wacker"-type cyclization to yield polysubstituted 3-hydroxypyridines. mdpi.com

The following table summarizes various advanced methods for synthesizing 3-hydroxypyridine derivatives:

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Silylated enol oximes, alkynes | Heat | 2,5,6-trisubstituted 3-hydroxypyridines | High | acs.org |

| 2-Acylfurans | Ammonia, 150 °C | 3-Hydroxypyridines | High | dur.ac.ukgoogle.com |

| Amino acids, propargyl alcohols, arylboronic acids | Pd(0) catalyst | Polysubstituted 3-hydroxypyridines | Good | mdpi.com |

These modern synthetic strategies provide efficient and versatile pathways to the core 3-hydroxypyridine scaffold, a critical precursor for this compound.

Selective Introduction and Optimization of the Methoxymethoxy Protecting Group

Once the 3-hydroxypyridine precursor is obtained, the hydroxyl group is typically protected to prevent unwanted side reactions during subsequent functionalization steps. The methoxymethyl (MOM) ether is a commonly used protecting group due to its stability under various reaction conditions and its relatively straightforward removal.

The introduction of the MOM group is generally achieved by reacting the 3-hydroxypyridine derivative with a MOM-halide, such as methoxymethyl chloride (MOM-Cl), in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and minimizing the formation of byproducts. For instance, the use of sodium hydride in a solvent like dimethylformamide (DMF) has been reported for the protection of similar hydroxypyridinone systems. nih.gov

Researchers have also explored various methods for the selective deprotection of MOM ethers, which is an important consideration in multi-step syntheses. researchgate.net While a comprehensive discussion of deprotection is beyond the scope of this section, the availability of mild and selective deprotection methods adds to the utility of the MOM group in the synthesis of complex molecules.

Regioselective Bromination Strategies for Pyridine Systems

The final step in this synthetic sequence is the regioselective bromination of the 3-(methoxymethoxy)pyridine (B3057476) intermediate at the C-2 position. The electron-donating nature of the methoxymethoxy group directs electrophilic aromatic substitution primarily to the ortho and para positions. In the case of 3-substituted pyridines, the 2- and 6-positions are electronically activated.

A common and effective method for the bromination of pyridine derivatives is the use of N-bromosuccinimide (NBS). This reagent is known for its ability to perform selective brominations under mild conditions. nih.govpharm.or.jp For example, 5-bromo-2,3-dimethoxypyridine (B1280217) has been successfully synthesized by treating 2,3-dimethoxypyridine (B17369) with NBS. nih.gov

Another approach involves the direct bromination using elemental bromine. A patent describes a method for the preparation of 2-bromo-3-hydroxypyridine where 3-hydroxypyridine is treated with bromine in an aqueous sodium hydroxide (B78521) solution at low temperatures. google.com While this bromination occurs prior to the introduction of the MOM group, it highlights a viable strategy for introducing bromine onto the pyridine ring.

The table below outlines different bromination strategies for pyridine derivatives:

| Substrate | Brominating Agent | Conditions | Product | Reference |

| 2,3-Dimethoxypyridine | N-Bromosuccinimide (NBS) | Not specified | 5-Bromo-2,3-dimethoxypyridine | nih.gov |

| 3-Hydroxypyridine | Bromine, NaOH(aq) | -10 to 0 °C | 2-Bromo-3-hydroxypyridine | google.com |

| 6-(p-fluorophenyl)- 2-(t-butoxy)-3-((2-methoxyethoxy)methoxy)pyridine | N-Bromosuccinimide (NBS) | Not specified | Bromo-derivative | nih.gov |

De Novo Synthetic Routes and Multi-Step Optimizations

Beyond the functionalization of pre-existing pyridine rings, de novo synthetic strategies offer powerful alternatives for constructing highly substituted pyridines like this compound. mdpi.comchemrxiv.org These methods build the pyridine ring from acyclic precursors, allowing for precise control over the substitution pattern.

One such strategy involves the reaction of enamines with enones in a [3+3] condensation, which is a workhorse for pyridine synthesis. illinois.edu While challenges with regioselectivity can arise, particularly in achieving 3,5-disubstitution, this approach provides access to a wide range of polysubstituted pyridines. illinois.edu Another de novo approach is the Liebeskind pyridine synthesis, which has been successfully employed in the total synthesis of complex natural products containing highly substituted pyridine cores. chemrxiv.org

Methodological Advancements in Reaction Conditions and Yield Enhancement

Continuous efforts are being made to improve the efficiency and yield of reactions involved in the synthesis of this compound and related compounds. These advancements often focus on the use of novel catalysts, alternative solvents, and optimized reaction parameters.

For instance, the use of silver carbonate in benzene (B151609) has been shown to be a high-yield method for the O-alkylation of bromo-2-pyridones, achieving yields of 93-99%. clockss.org This method is superior to other reported routes for the synthesis of bromo-2-alkoxypyridines. clockss.org In the context of bromination, the use of copper(II) bromide in an ionic liquid has been demonstrated as a mild and highly regioselective method for the para-bromination of anilines, suggesting its potential applicability to pyridine systems. beilstein-journals.org

Furthermore, multicomponent reactions catalyzed by heteropolyacids under solvent-free conditions represent a clean and efficient alternative for the synthesis of highly functionalized pyridines, with yields ranging from 60-99%. conicet.gov.ar The use of ultrasound irradiation in conjunction with a reusable catalyst has also been reported to promote the synthesis of polysubstituted pyridines in water, offering an environmentally friendly approach. bohrium.com

Principles of Sustainable Synthesis Applied to this compound

The principles of sustainable or "green" chemistry are increasingly influencing the development of synthetic methodologies. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.

Several of the advanced synthetic methods discussed above align with the principles of sustainable chemistry. For example, the use of visible light as a clean and renewable energy source has been explored for the construction and functionalization of pyridines, offering an environmentally benign and sustainable approach under mild conditions. acs.org Electrochemical methods also represent a green synthetic strategy for the functionalization of pyridine-based heterocycles. bohrium.com

The development of catalytic systems that can be easily recovered and reused is another key aspect of sustainable synthesis. The use of a magnetically recoverable sulfonated graphitic carbon nitride catalyst for the synthesis of polysubstituted pyridines in water is a prime example of this approach. bohrium.com Similarly, the use of recyclable Wells-Dawson heteropolyacids as catalysts in solvent-free reactions further underscores the move towards more sustainable synthetic practices. conicet.gov.ar

By embracing these principles, the chemical industry can reduce its environmental footprint while continuing to produce valuable compounds like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the pyridine ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound is a suitable coupling partner. nih.govrsc.org This reaction typically involves the use of a palladium catalyst to couple the organohalide with an organoboron compound. illinois.edu The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

In a typical Suzuki-Miyaura reaction, this compound would react with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to yield the corresponding 2-substituted-3-(methoxymethoxy)pyridine. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, using ligands like BrettPhos and RuPhos with a palladium catalyst has been shown to be effective for a broad range of C-N cross-coupling reactions, which share mechanistic similarities with C-C couplings. rsc.org

Below is a table summarizing representative conditions for Suzuki-Miyaura reactions involving bromo-pyridines, which are analogous to the reactivity expected for this compound.

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)2 | PCy3 | K2CO3 | Toluene/H2O | Good to Excellent |

| Alkenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | Good |

| Alkylboronic ester | PdCl2(dppf) | - | Cs2CO3 | Dioxane | Variable |

Exploration of Other Metal-Mediated Coupling Processes

Beyond palladium, other transition metals can mediate the coupling of this compound. For instance, nickel-catalyzed couplings are a viable alternative, often providing complementary reactivity. While specific examples with this compound are not extensively documented, the general principles of metal-catalyzed cross-coupling suggest its applicability in various transformations.

Detailed Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govcore.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. The C-Br bond is known to be susceptible to this step. illinois.edu

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mit.edu

Kinetic studies on related systems have provided insights into the rate-determining steps and the influence of ligands and substituents on the reaction rate. mit.edu For example, the electronic properties of the ligands can significantly affect the rate of reductive elimination. mit.edu

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. pipzine-chem.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the α-position (C2). The presence of the methoxy (B1213986) group at the 3-position can also influence the reactivity.

Common nucleophiles that can displace the bromide include alkoxides, amines, and thiols. pipzine-chem.com For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-methoxy-3-(methoxymethoxy)pyridine. The reaction conditions, such as temperature and solvent, are crucial for achieving a successful substitution.

Electrophilic Transformations on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-deficient nature of the ring. However, under forcing conditions, reactions such as nitration or halogenation can occur. The directing effects of the existing substituents (bromo and methoxymethoxy groups) would influence the position of the incoming electrophile. The nitrogen atom in the pyridine ring is basic and can react with acids, which needs to be considered when choosing reaction conditions. pipzine-chem.com

Directed Metalation Studies (e.g., Lithiation and Carbanion Chemistry)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu In the case of this compound, the methoxymethoxy group can act as a directing metalating group (DMG). baranlab.org Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the position ortho to the directing group. clockss.org

Given the substitution pattern, lithiation would be expected to occur at the C-4 position, directed by the C-3 methoxymethoxy group. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-4 position. For example, quenching with an aldehyde would yield a secondary alcohol. This approach provides a complementary strategy to cross-coupling and nucleophilic substitution reactions for the synthesis of polysubstituted pyridines. arkat-usa.orgznaturforsch.com

It is important to note that metal-halogen exchange is a potential competing reaction when using organolithium reagents with aryl bromides. arkat-usa.org Careful control of the reaction temperature and the choice of base are critical to favor the desired directed metalation pathway. clockss.org

Chemical Transformations Involving the Methoxymethoxy Moiety

The methoxymethyl (MOM) ether serves as a crucial protecting group for the 3-hydroxy function, enabling various synthetic manipulations at other positions of the pyridine ring without interference from the acidic proton of the hydroxyl group. The stability and selective removal of this group are paramount to the synthetic utility of the parent compound.

The cleavage of the MOM ether in this compound to reveal the parent alcohol, 2-bromo-3-hydroxypyridine, is typically achieved under acidic conditions. wikipedia.org The acetal (B89532) nature of the MOM group makes it susceptible to acid-catalyzed hydrolysis. wikipedia.org However, the choice of acid and reaction conditions is critical to ensure high yields and prevent unwanted side reactions, such as the migration or loss of the bromine atom, which has been observed in related brominated ethoxypyridines under harsh conditions. researchgate.net

A variety of methods have been developed for the deprotection of MOM ethers, offering a range of selectivities and mildness. researchgate.netresearchgate.net For instance, systems like trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2'-bipyridyl have been shown to be highly effective for the mild and chemoselective deprotection of MOM ethers. rsc.orgnih.gov This method is particularly useful when other acid-labile groups are present in the molecule. nih.gov Other Lewis acids, such as zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂), often in the presence of a soft nucleophile like a thiol, can also facilitate this transformation under non-protic conditions. researchgate.netresearchgate.net

Commonly employed conditions for the deprotection of phenolic MOM ethers, which are electronically similar to the pyridine-based substrate, include the use of silica-supported sodium hydrogen sulfate (B86663) or strong acids like hydrochloric acid in a suitable solvent system. wikipedia.orgorganic-chemistry.org

Table 1: Selected Reagents for MOM Ether Deprotection

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | 6 M HCl in THF/water | Strong acid, effective but may not be selective for complex substrates. | wikipedia.org |

| TMSOTf / 2,2'-bipyridyl | CH₃CN, 0 °C to RT | Mild and highly chemoselective. nih.gov | rsc.orgnih.gov |

| Zinc Bromide (ZnBr₂) / n-PrSH | CH₂Cl₂, RT | Fast and efficient, suitable for tertiary alcohols. | researchgate.net |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | Potent Lewis acid, can also cleave other ether types. | researchgate.net |

| Silica-supported NaHSO₄ | Room Temperature | Heterogeneous catalyst, useful for phenolic MOM ethers. | organic-chemistry.org |

Upon successful deprotection, the resulting 2-bromo-3-hydroxypyridine becomes a substrate for a new set of chemical transformations. uni.lusigmaaldrich.com The newly exposed hydroxyl group can undergo various reactions, such as O-alkylation or O-acylation, to introduce a wide range of functional groups.

For example, O-alkylation can be achieved by treating 2-bromo-3-hydroxypyridine with an alkyl halide in the presence of a base. A common procedure involves the use of potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of an electrophile like methyl iodide to form the corresponding methyl ether, 2-bromo-3-methoxypyridine. prepchem.comgoogle.com This reaction is fundamental in modifying the electronic and steric properties of the substituent at the 3-position.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to facilitate subsequent nucleophilic substitution reactions at that position. The interplay between the bromo and hydroxyl functionalities allows for diverse synthetic outcomes, including participation in cross-coupling reactions or the formation of heterocyclic ring systems.

Table 2: Representative Post-Deprotection Reactions of 2-Bromo-3-hydroxypyridine

| Reaction Type | Reagents & Conditions | Product Example | Reference |

|---|

Oxidative and Reductive Manipulations

The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the pyridine ring or the carbon-bromine bond.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically yielding the corresponding N-oxide. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, influencing the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions. For instance, oxidation of related thieno[2,3-b]pyridines with m-CPBA has been shown to produce the corresponding 1-oxides in good yield. acs.org

Reduction: The primary reductive transformation for this class of compounds is hydrodebromination, the removal of the bromine atom. osti.gov This reaction is often accomplished via catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. osti.govnsf.gov Studies on various bromopyridines have shown that debromination over Pd/C is generally efficient. osti.gov Alternative methods for hydrodehalogenation include the use of copper-based catalysts with a reductant like sodium borohydride (B1222165) or rhodium complexes that can utilize water as a hydrogen source. mdpi.comrsc.org The ability to selectively remove the bromine atom makes it a useful temporary directing or blocking group in a longer synthetic sequence. researchgate.net

Table 3: Common Oxidative and Reductive Reactions

| Transformation | Reagent System | Product Type | Reference |

|---|---|---|---|

| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide | acs.org |

| Hydrodebromination | H₂, Pd/C, Base | 3-(Methoxymethoxy)pyridine | osti.gov |

| Hydrodebromination | CuSO₄ / NaBH₄, aq. solution | 3-(Methoxymethoxy)pyridine | mdpi.com |

| Hydrodebromination | AuNPore, H₂, Base | Dehalogenated Aromatic Product | researchgate.net |

Strategic Applications of 2 Bromo 3 Methoxymethoxy Pyridine As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules and Heterocyclic Architectures

2-Bromo-3-(methoxymethoxy)pyridine serves as a pivotal intermediate in the assembly of intricate molecular frameworks and novel heterocyclic systems. The presence of the bromine atom at the 2-position of the pyridine (B92270) ring facilitates a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of the bromine atom allows for its participation in reactions such as the Suzuki-Miyaura coupling, which is widely used to form biaryl structures by reacting with boronic acids. This reaction is crucial for constructing complex molecules that are often the core of pharmaceutical compounds and functional materials. Similarly, the Sonogashira coupling, which pairs the bromopyridine with a terminal alkyne, provides a direct route to substituted alkynylpyridines, key components in various bioactive compounds and organic electronic materials.

Furthermore, the methoxymethoxy (MOM) ether at the 3-position acts as a stable protecting group for the hydroxyl functionality during these coupling reactions. This protecting group can be selectively removed later in the synthetic sequence to unmask the hydroxyl group for subsequent transformations, such as etherification, esterification, or conversion to other functional groups. This latent reactivity adds to the versatility of this compound as a building block.

One significant application of this compound is in the synthesis of fused heterocyclic systems. For instance, after a cross-coupling reaction to introduce a suitable substituent at the 2-position, the molecule can be subjected to reaction conditions that promote intramolecular cyclization, often involving the deprotected 3-hydroxyl group, to form furopyridines. Furopyridines are a class of heterocyclic compounds that have shown a wide range of biological activities and are considered privileged structures in drug discovery.

Table 1: Representative Reactions for Complex Molecule Synthesis

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 2-Aryl-3-(methoxymethoxy)pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 2-Alkynyl-3-(methoxymethoxy)pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 2-Amino-3-(methoxymethoxy)pyridine |

| Intramolecular Cyclization | (Post-coupling modification and deprotection) | Acid or base | Furopyridine derivatives |

Enabling Synthesis of Advanced Pyridine-Based Chemical Probes

The development of sophisticated chemical probes is essential for unraveling complex biological processes. Pyridine-based scaffolds are frequently incorporated into the design of such probes due to their unique electronic properties and their ability to interact with biological targets. This compound provides a versatile platform for the synthesis of these advanced chemical tools.

The strategic functionalization of the pyridine ring, made possible by the reactivity of the bromine atom, allows for the attachment of fluorophores, affinity tags, or reactive groups. For example, through a Suzuki or Sonogashira coupling reaction, a fluorescent moiety can be introduced at the 2-position. Subsequent deprotection of the MOM group at the 3-position can provide a site for further modification, such as the attachment of a linker to a biomolecule or a targeting group.

Table 2: Potential Pyridine-Based Chemical Probes from this compound

| Probe Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Fluorescent Ion Sensor | Suzuki coupling with a fluorophore, deprotection, and attachment of an ion-chelating group | Detection of specific metal ions in cells |

| pH-Sensitive Probe | Introduction of a pH-sensitive fluorescent dye | Monitoring intracellular pH changes |

| Enzyme Activity Probe | Attachment of a substrate for a specific enzyme linked to a fluorophore | Imaging enzyme activity in real-time |

Contributions to the Synthesis of Precursors for Biologically Active Agents

The pyridine nucleus is a common feature in a vast number of pharmaceuticals, and this compound serves as a valuable precursor for the synthesis of various biologically active agents. Its utility lies in its ability to be elaborated into more complex structures that can interact with specific biological targets.

One area of significant interest is the synthesis of kinase inhibitors. Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The furo[3,2-b]pyridine (B1253681) scaffold, which can be synthesized from 2-bromopyridine (B144113) precursors, has been identified as a privileged core for potent and selective inhibitors of cdc-like kinases (CLKs). nih.gov The synthesis of such compounds could potentially involve a starting material like this compound.

Another important signaling pathway in developmental biology and cancer is the Hedgehog (Hh) pathway. Aberrant activation of this pathway is linked to the development of several types of cancer. Small molecule modulators of the Hh pathway are therefore of great therapeutic interest. The furo[3,2-b]pyridine core has also been explored for the development of Hedgehog pathway modulators. nih.gov The synthesis of these modulators could be envisioned to start from a functionalized 2-bromopyridine such as this compound.

Table 3: Precursors to Potentially Biologically Active Agents

| Target Class | Key Synthetic Step | Example of Target Scaffold |

|---|---|---|

| Kinase Inhibitors | Intramolecular cyclization to form a furopyridine ring | Furo[3,2-b]pyridine |

| Hedgehog Pathway Modulators | Elaboration of the pyridine core via cross-coupling reactions | Substituted furo[3,2-b]pyridines |

| Antiviral Agents | Nucleophilic substitution or cross-coupling to introduce pharmacophores | Functionalized pyridine derivatives |

| Antifungal Agents | Modification of the pyridine ring to mimic known antifungal agents | Pyridine-based pharmacophores |

Utility in Agrochemical and Materials Science Research

Beyond pharmaceuticals, pyridine derivatives are integral to the development of modern agrochemicals and advanced materials. The unique chemical properties of the pyridine ring can impart desirable biological activity in pesticides and herbicides, as well as favorable electronic and physical properties in materials.

In the field of agrochemicals, substituted pyridines are found in a variety of products, including herbicides, fungicides, and insecticides. The ability to introduce diverse functional groups onto the pyridine ring of this compound through cross-coupling reactions makes it a valuable starting material for the synthesis of new agrochemical candidates. The methoxymethoxy group can be deprotected to reveal a hydroxyl group, which can further be functionalized to fine-tune the biological activity and physical properties of the resulting compound. While specific agrochemicals derived from this compound are not documented, the general importance of functionalized pyridines in this industry is well-established. chemimpex.com

In materials science, pyridine-containing polymers and organic molecules are explored for a range of applications, including organic light-emitting diodes (OLEDs), sensors, and catalysts. The electron-deficient nature of the pyridine ring can be advantageous in designing materials with specific electronic properties. For instance, pyridine-based materials are used in the emitting layer or electron-transporting layer of OLEDs. The synthesis of such materials often relies on the cross-coupling of functionalized pyridine building blocks. This compound, with its reactive bromine handle and protected hydroxyl group, represents a useful monomer for the preparation of novel pyridine-containing polymers and small molecules for electronic applications.

Table 4: Potential Applications in Agrochemicals and Materials Science

| Field | Application | Synthetic Approach |

|---|---|---|

| Agrochemicals | Synthesis of novel herbicides or fungicides | Cross-coupling to introduce toxophores, followed by deprotection and further functionalization |

| Materials Science | Preparation of pyridine-containing polymers for electronics | Polymerization via cross-coupling reactions |

| Materials Science | Synthesis of small molecules for OLEDs | Suzuki or Stille coupling to build conjugated systems |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-3-(methoxymethoxy)pyridine, both ¹H and ¹³C NMR would be required for a full structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methoxymethyl (MOM) protecting group. The aromatic region would feature signals for the three protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their relative positions. The protons of the methylene (B1212753) bridge (-O-CH₂-O-) in the MOM group would likely appear as a singlet, with the methyl protons (-O-CH₃) also presenting as a singlet at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments within the molecule. Separate signals would be expected for the five carbons of the pyridine ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity and deshielding effects. The two carbons of the methoxymethyl group would also give rise to distinct signals.

Expected NMR Data for this compound:

| Analysis | Expected Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | Aromatic protons, methoxymethyl (-O-CH₂-O- and -O-CH₃) protons. |

| ¹³C NMR | Pyridine ring carbons, methoxymethyl carbons. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and, consequently, the molecular formula of a compound. For this compound (C₇H₈BrNO₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₇H₈BrNO₂ |

| Exact Mass | [Calculated value for C₇H₈⁷⁹BrNO₂] and [Calculated value for C₇H₈⁸¹BrNO₂] |

| Observed Mass | A value closely matching the calculated exact mass. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of the pyridine ring and the methoxymethyl ether group. Key expected vibrations include C-H stretching and bending, C=C and C=N stretching of the aromatic ring, and the prominent C-O stretching bands of the ether linkages.

Expected FTIR Data for this compound:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=C and C=N Stretch (Pyridine) | ~1400-1600 |

| C-O Stretch (Ether) | ~1050-1150 |

| C-Br Stretch | ~500-600 |

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

Expected Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | To be determined. |

| Space Group | To be determined. |

| Unit Cell Dimensions | To be determined. |

| Bond Lengths and Angles | To be determined. |

Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Methoxymethoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and electronic properties. For a molecule such as 2-Bromo-3-(methoxymethoxy)pyridine, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govnih.govwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

A computational study on this compound would involve calculating the energies of these orbitals. The results would typically be presented in a table format, similar to the hypothetical data below, to summarize key electronic properties derived from the HOMO and LUMO energies.

Hypothetical Electronic Properties of this compound

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | IP | Data not available |

| Electron Affinity | EA | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

This table is for illustrative purposes only. No published data is available for this compound.

The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. mdpi.com The MESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MESP analysis would reveal the electron-rich and electron-deficient areas. Typically, regions with negative potential (often colored red) are susceptible to electrophilic attack, while areas with positive potential (usually blue) are prone to nucleophilic attack. This analysis would be instrumental in predicting how the molecule interacts with other reagents. mdpi.com

Reaction Pathway Analysis and Transition State Elucidation

A significant application of computational chemistry is the study of reaction mechanisms. For this compound, theoretical calculations could be employed to investigate various potential reactions, such as nucleophilic substitution or cross-coupling reactions. This analysis involves mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energies.

By elucidating the lowest energy reaction pathway, researchers can gain a deeper understanding of the reaction mechanism and predict the most likely products. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical modeling can provide robust predictions regarding the reactivity and selectivity of chemical reactions. For this compound, computational methods could be used to predict its reactivity towards various reagents.

Regioselectivity, which is the preference for reaction at one position over another, can often be explained by analyzing the distribution of frontier orbitals and the MESP surface. For instance, in electrophilic aromatic substitution reactions, the position with the highest electron density is typically favored. Computational models have been developed to improve the prediction of regioselectivity in such reactions. nih.gov

Similarly, stereoselectivity, the preference for the formation of one stereoisomer over another, can be investigated by calculating the energies of the different transition states leading to the various stereoisomers. The stereoisomer formed via the lowest energy transition state is generally the major product.

Ab Initio and Density Functional Theory (DFT) Based Spectroscopic Predictions

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. aps.orgresearchgate.net For this compound, DFT and ab initio calculations could be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netdergipark.org.trmdpi.comrsc.org

The calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Similarly, predicted NMR chemical shifts can be correlated with experimental data to provide a detailed structural characterization of the molecule. The electronic absorption spectrum, calculated using methods like Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions within the molecule.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| Infrared Spectroscopy | Key vibrational frequencies (cm-1) for C-Br, C-O, C-N, and aromatic C-H stretches. |

| 1H NMR Spectroscopy | Chemical shifts (ppm) for each proton in the molecule. |

| 13C NMR Spectroscopy | Chemical shifts (ppm) for each carbon atom in the molecule. |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) and corresponding electronic transitions. |

This table is for illustrative purposes only. No published spectroscopic prediction data is available for this compound.

An in-depth analysis of the chemical compound this compound reveals its significance in the broader context of synthetic organic chemistry. This article explores its chemical characteristics through a comparative lens, examining its reactivity and synthetic pathways in relation to analogous brominated pyridine (B92270) derivatives.

Comparative Analysis with Analogous Brominated Pyridine Derivatives

The unique reactivity and synthetic utility of 2-Bromo-3-(methoxymethoxy)pyridine can be best understood by comparing it with other brominated pyridine (B92270) compounds. This analysis delves into structure-reactivity relationships, the influence of protecting groups, regiochemical control in synthesis, and different strategic synthetic pathways.

Future Research Directions and Emerging Paradigms in the Study of 2 Bromo 3 Methoxymethoxy Pyridine

Development of Novel and Highly Efficient Synthetic Methodologies

The efficient synthesis of 2-Bromo-3-(methoxymethoxy)pyridine is paramount for its widespread application. Current methodologies often involve multi-step sequences, including the protection of a hydroxyl group followed by bromination, or vice-versa. Future research is anticipated to focus on the development of more streamlined and atom-economical synthetic routes.

A patent for the preparation of the related compound, 2-bromo-3-methoxypyridine, describes a process involving the bromination of 3-hydroxypyridine (B118123) followed by methylation. google.com A similar strategy can be envisioned for this compound, where the hydroxyl group of 2-bromo-3-hydroxypyridine (B45599) is protected with a methoxymethyl group. The development of one-pot procedures that combine bromination and protection steps would significantly improve the efficiency and reduce waste.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Challenges |

| Linear Synthesis | Stepwise bromination and protection of 3-hydroxypyridine. | Well-established reactions. | Multiple steps, lower overall yield. |

| Convergent Synthesis | Coupling of a pre-brominated fragment with a methoxymethoxy-containing fragment. | Potentially higher overall yield. | Synthesis of complex starting materials. |

| C-H Activation | Direct bromination of 3-(methoxymethoxy)pyridine (B3057476). | High atom economy, fewer steps. | Regioselectivity control. |

| One-Pot Synthesis | Combination of bromination and protection in a single reaction vessel. | Reduced workup, time and resource efficient. | Compatibility of reagents and conditions. |

Expansion of the Compound's Reactivity Profile for Undiscovered Transformations

The bromine atom at the 2-position of this compound is a key functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials. nih.govresearchgate.net The presence of the methoxymethyl protecting group can influence the electronic properties of the pyridine (B92270) ring and, consequently, the reactivity of the compound in these transformations.

Future research will likely focus on exploring the full potential of this compound in a wider range of cross-coupling reactions, including but not limited to:

Buchwald-Hartwig amination: for the synthesis of substituted aminopyridines.

Sonogashira coupling: to introduce alkyne functionalities.

Heck coupling: for the formation of carbon-carbon double bonds.

Stille coupling: utilizing organotin reagents.

Furthermore, investigating the reactivity of the C-H bonds on the pyridine ring for direct functionalization in the presence of the bromo and methoxymethoxy substituents could unveil novel transformations and provide access to a wider array of substituted pyridine derivatives. The development of catalytic systems that can selectively activate specific C-H bonds would be a significant advancement.

Potential for Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.gov The well-defined reactivity of this compound makes it an ideal candidate for integration into such systems. Its ability to participate in a variety of robust and well-understood cross-coupling reactions allows for the systematic and parallel synthesis of a multitude of derivatives.

Flow chemistry represents another emerging paradigm where this compound could find significant application. beilstein-journals.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The development of flow-based protocols for the synthesis and subsequent functionalization of this compound would enable its rapid and scalable production, facilitating its use in large-scale screening campaigns. High-throughput screening experiments have been successfully employed for the optimization of coupling reactions involving 3-bromopyridine, demonstrating the feasibility of such approaches for related compounds. scienceintheclassroom.org

Table 2: Potential High-Throughput Reaction Parameters for this compound

| Parameter | Range/Options | Purpose |

| Catalyst | Various palladium and nickel catalysts | Optimize reaction efficiency and scope. |

| Ligand | Phosphine-based, N-heterocyclic carbene (NHC) ligands | Tune catalyst activity and selectivity. |

| Base | Inorganic and organic bases | Activate the coupling partners. |

| Solvent | Aprotic and protic solvents | Influence reaction rate and solubility. |

| Temperature | Room temperature to elevated temperatures | Control reaction kinetics. |

Exploration of its Role in the Synthesis of Advanced Functional Materials

Pyridine-containing molecules are integral components in a wide range of advanced functional materials due to their unique electronic and photophysical properties. rsc.org The ability to introduce various substituents onto the pyridine ring through cross-coupling reactions with this compound opens up avenues for the synthesis of novel materials with tailored properties.

One area of significant interest is the development of organic light-emitting diodes (OLEDs). Pyridine derivatives are often used as electron-transporting materials or as components of emissive layers in OLED devices. rsc.orgtandfonline.commdpi.comacs.org The introduction of specific aryl or heteroaryl groups at the 2-position of the pyridine ring can modulate the HOMO/LUMO energy levels, influencing the charge transport and emission characteristics of the resulting material.

Furthermore, the bromo-substituted pyridine core can serve as a building block for the synthesis of photosensitizers for applications in photodynamic therapy (PDT) or for the development of novel dyes and pigments. rsc.orge-ce.orgresearchgate.net The methoxymethoxy group, while primarily a protecting group, can also influence the solubility and processing of the final materials. Research into the synthesis of conductive polymers incorporating this pyridine derivative could also lead to new materials for applications in electronics and energy storage. researchgate.net

Table 3: Potential Functional Materials Derived from this compound

| Material Class | Potential Application | Key Synthetic Transformation |

| OLED Materials | Electron transport layers, emissive materials | Suzuki, Stille, or Buchwald-Hartwig coupling |

| Conductive Polymers | Organic electronics, sensors | Oxidative polymerization, cross-coupling polymerization |

| Photosensitizers | Photodynamic therapy, solar cells | Porphyrin synthesis, dye functionalization |

| Liquid Crystals | Displays, optical switching | Synthesis of calamitic or discotic mesogens |

常见问题

Q. What are the established synthetic routes for 2-Bromo-3-(methoxymethoxy)pyridine?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example:

- Bromination of 3-(methoxymethoxy)pyridine : Use electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C).

- Functional group compatibility : The methoxymethoxy group is stable under bromination conditions but may require protection during multi-step syntheses. Similar protocols are validated for analogs like 2-Amino-5-bromo-3-methylpyridine (prepared via bromination of 2-amino-3-methylpyridine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to isolate high-purity product .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : The methoxymethoxy group (-OCH2OCH3) shows two singlets: δ ~3.3 ppm (OCH3) and δ ~4.6 ppm (OCH2O). The pyridine ring protons exhibit splitting patterns consistent with substitution at positions 2 and 3.

- ¹³C NMR : The bromine-bearing carbon (C2) appears downfield (δ ~150 ppm), while the methoxymethoxy carbons resonate at δ ~55–60 ppm (OCH3) and δ ~95–100 ppm (OCH2O) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 248.0 (C7H8BrNO2⁺) .

Q. What are common functionalization reactions involving this compound?

Methodological Answer:

- Nucleophilic aromatic substitution (SNAr) : The bromine atom at position 2 is reactive toward nucleophiles (e.g., amines, alkoxides) under palladium catalysis (e.g., Buchwald-Hartwig conditions) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids can introduce aryl groups at position 2. Optimize using Pd(PPh3)4 and K2CO3 in THF/water .

- Methoxymethoxy deprotection : Acidic hydrolysis (HCl/MeOH, reflux) removes the methoxymethoxy group to yield 3-hydroxypyridine derivatives .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in substitution reactions?

Methodological Answer:

- Electronic effects : The methoxymethoxy group at position 3 is electron-donating, activating the pyridine ring toward electrophilic attack at position 5 (para to the substituent).

- Steric effects : Bulkier substituents may hinder reactivity at adjacent positions. For example, in 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, steric hindrance directs reactions away from position 6 .

- Case study : In SNAr reactions, bromine at position 2 is more reactive than other halogenated positions due to the electron-withdrawing effect of the adjacent substituent .

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C2 position (bearing bromine) shows high electrophilicity due to the electron-withdrawing Br atom.

- Transition state modeling : Simulate reaction pathways (e.g., SNAr) to optimize catalytic systems. Reference studies on analogous compounds, such as 5-Bromo-2-methoxy-3-methylpyridine, validate these approaches .

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Parameter optimization :

- Temperature : Higher temperatures (e.g., 80°C vs. 60°C) may improve bromination efficiency but risk side reactions.

- Catalyst loading : Increase Pd catalyst (e.g., from 2 mol% to 5 mol%) for sluggish cross-coupling reactions.

- Impurity analysis : Use LC-MS to identify byproducts (e.g., dehalogenated or dimerized species). Adjust purification protocols (e.g., switch from silica gel to reverse-phase HPLC) .

Q. What are the stability considerations for this compound under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : The methoxymethoxy group is hydrolytically stable in mild acids (pH > 3) but cleaves in concentrated HCl (e.g., 6M HCl, reflux) to yield 3-hydroxypyridine.

- Basic conditions : Stable in aqueous NaOH (pH < 10), but prolonged exposure to strong bases (e.g., NaOMe) may induce ring decomposition. Monitor via TLC or in situ NMR .

Q. How to design a multi-step synthesis using this compound as a key intermediate?

Methodological Answer:

- Case study :

- Bromine functionalization : Perform Suzuki coupling to introduce an aryl group at position 2.

- Deprotection : Remove methoxymethoxy via HCl/MeOH to expose a hydroxyl group.

- Derivatization : Phosphorylate the hydroxyl group using POCl3/pyridine.

Reference protocols from 2,6-Dibromo-5-methoxypyridin-3-amine synthesis for analogous steps .

Q. What analytical challenges arise in characterizing trace impurities?

Methodological Answer:

- Hyphenated techniques : Use LC-MS/MS to detect sub-1% impurities (e.g., dehalogenated byproducts).

- Isotopic pattern analysis : Bromine’s isotopic signature (¹⁰Br/⁸¹Br ≈ 1:1) aids in identifying bromine-containing impurities.

- Reference standards : Synthesize and characterize potential impurities (e.g., 3-(methoxymethoxy)pyridine) for spiking experiments .

Q. How does the compound’s reactivity compare to its chloro or iodo analogs?

Methodological Answer:

- Halogen reactivity : Bromine (C-Br) is more reactive than chlorine in SNAr due to lower bond dissociation energy but less reactive than iodine.

- Case study : In cross-coupling, Pd-catalyzed reactions with bromine proceed faster than with chlorine but require milder conditions than iodine analogs. Compare with 2-Bromo-5-iodo-3-methoxypyridine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。